molecular formula C20H20Cl2N4OS B4684204 N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4684204
M. Wt: 435.4 g/mol
InChI Key: JGZFYVAOYRUNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of BZP involves its ability to inhibit the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and memory, making BZP a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
BZP has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, increase the levels of acetylcholine in the brain, and improve cognitive function and memory. BZP has also been shown to have antioxidant activity, which can protect cells from oxidative damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using BZP in laboratory experiments include its ability to inhibit the activity of acetylcholinesterase, increase the levels of acetylcholine in the brain, and improve cognitive function and memory. However, the limitations of using BZP in laboratory experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on BZP, including its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and efficacy of BZP, particularly in human clinical trials. Additionally, research can be conducted to explore the potential use of BZP in other therapeutic areas, such as cancer treatment and cardiovascular disease.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BZP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, BZP can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4OS/c21-15-6-5-14(11-16(15)22)12-25-7-9-26(10-8-25)13-19(27)24-20-23-17-3-1-2-4-18(17)28-20/h1-6,11H,7-10,12-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZFYVAOYRUNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
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N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
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N-1,3-benzothiazol-2-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide

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